molecular formula C12H7F2NO B8162759 2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde

2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde

Cat. No.: B8162759
M. Wt: 219.19 g/mol
InChI Key: BWODPIWSDIOWTN-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H7F2NO It is a fluorinated aromatic aldehyde, which means it contains both fluorine atoms and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination using sodium nitrite (NaNO2) in hydrofluoric acid (HF) as the fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Major Products

    Oxidation: 2-Fluoro-5-(2-fluoropyridin-3-yl)benzoic acid.

    Reduction: 2-Fluoro-5-(2-fluoropyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(5-fluoropyridin-3-yl)benzaldehyde
  • 2-Fluoro-3-pyridinylboronic acid
  • 2-Fluoro-6-(pyrimidin-5-yl)aniline

Uniqueness

2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-11-4-3-8(6-9(11)7-16)10-2-1-5-15-12(10)14/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWODPIWSDIOWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2-Fluoro-5-(2-fluoropyridin-3-yl)phenyl)methanol (2.54 g) was dissolved in dichloromethane (200 mL). Silica gel (30 mL) was added followed by pyridinium chlorochromate (5.31 g, 24.63 mmol). It was stirred at RT and monitored by TLC. Once the oxidation was complete the mixture was filtered through a pad of silica gel (10 mL) and washed with ethyl acetate. Evaporation under reduced pressure gave the desired 2-fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde (4.71 g, 21.49 mmol, 87% yield) as an off white solid. MS m/z=220.1 [M+H]+. Calculated for C12H7F2NO: 219.05.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step Two

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